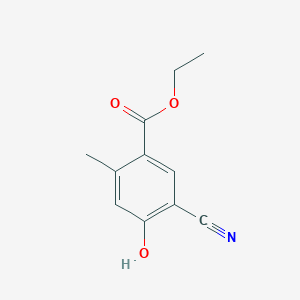

Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-15-11(14)9-5-8(6-12)10(13)4-7(9)2/h4-5,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHIXMDXDCWFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Ethyl 5 Cyano 4 Hydroxy 2 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections for Ethyl 5-cyano-4-hydroxy-2-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in identifying potential synthetic pathways by recognizing key bond disconnections.

The most apparent disconnection in the target molecule is the ester linkage. An ester can be retrosynthetically disconnected into a carboxylic acid and an alcohol. youtube.com This leads to the primary precursor, 5-cyano-4-hydroxy-2-methylbenzoic acid , and ethanol (B145695). This disconnection suggests that a direct esterification reaction could be a viable final step in the synthesis.

The cyano group on the aromatic ring can be introduced through various methods. A common retrosynthetic disconnection for an aromatic nitrile is an amino group, which can be converted to the nitrile via the Sandmeyer reaction. This would involve the diazotization of an aniline (B41778) derivative followed by treatment with a cyanide salt. Another possibility is the dehydration of a primary amide, which in turn could be derived from a carboxylic acid. The cyano group can also be introduced by nucleophilic substitution on an aryl halide, although this often requires harsh conditions or specific activation of the ring. libretexts.org

The substituted benzoate (B1203000) core can be retrosynthetically simplified to more fundamental building blocks. A plausible starting material for the synthesis of the benzoate core is a simple substituted toluene, such as p-cresol (B1678582) (4-methylphenol). From p-cresol, the additional functional groups (cyano and carboxyl) would need to be introduced in a controlled manner. This would likely involve electrophilic aromatic substitution reactions to install groups at the correct positions relative to the existing methyl and hydroxyl groups. The order of these introductions is critical to direct the regioselectivity of the subsequent reactions. For instance, the oxidation of the methyl group to a carboxylic acid would likely be one of the final steps, as the carboxyl group is a deactivating group for electrophilic substitution. youtube.com

Direct Esterification Routes to this compound

Direct esterification methods are among the most straightforward approaches to synthesize esters, provided the corresponding carboxylic acid is available.

Fischer-Speier esterification is a classic method for the synthesis of esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. chemistrysteps.combyjus.com

For the synthesis of this compound, the precursor 5-cyano-4-hydroxy-2-methylbenzoic acid would be refluxed with an excess of ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. byjus.com

Table 1: Hypothetical Reaction Parameters for Fischer Esterification

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 5-cyano-4-hydroxy-2-methylbenzoic acid | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 78 (reflux) | 4-8 | 85-95 |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. For the synthesis of this compound, a potential precursor could be the corresponding methyl ester, Mthis compound .

In an acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen and nucleophilic attack by the new alcohol (ethanol). ucla.edu In a base-catalyzed process, a strong base (e.g., sodium ethoxide) deprotonates the alcohol (ethanol) to form a more potent nucleophile, the ethoxide ion. This ion then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which then eliminates the original alkoxy group (methoxide) to form the new ester. To drive the equilibrium towards the desired product, a large excess of ethanol is typically used. ucla.eduedu.krd

Table 2: Hypothetical Reaction Parameters for Transesterification

| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| Mthis compound | Ethanol | Sodium Ethoxide | Ethanol (excess) | 78 (reflux) | 2-6 | >90 |

Cyano Group Introduction Methodologies

The introduction of a cyano group onto the benzene (B151609) ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved by starting from a precursor that has a suitable leaving group at the C-5 position, such as a halogen (bromine, chlorine) or an amino group that can be converted into a diazonium salt.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing a cyano group by displacing a leaving group, typically a halide. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is highly dependent on the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In a hypothetical precursor such as Ethyl 5-bromo-4-hydroxy-2-methylbenzoate, the leaving group (Br) is not ideally activated for a classical SNAr reaction. The powerful electron-withdrawing ester group is in the meta position, while the ortho positions are occupied by electron-donating hydroxyl and methyl groups. This electronic configuration makes standard SNAr conditions challenging, likely requiring high temperatures and pressures.

A classical variant is the Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures to displace an aryl halide. nih.gov While effective, this method often requires harsh conditions and generates significant copper-containing waste.

A more recent approach involves photoredox catalysis, which can enable the cyanation of alkoxy arenes via a Cation-Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) mechanism, offering a milder alternative for specific substrates. acs.orgnsf.gov

Transition metal-catalyzed cross-coupling reactions represent a more modern and versatile strategy for arene cyanation. rsc.org Palladium-catalyzed cyanation, in particular, has become a popular and efficient method for preparing substituted benzonitriles from aryl halides or triflates under relatively mild conditions with broad functional group tolerance. nih.govrsc.org

This methodology involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A significant challenge is the potential for catalyst deactivation by the cyanide anion, which can be mitigated through careful selection of ligands and cyanide sources. nih.gov

For the synthesis of this compound from an aryl halide precursor, various palladium systems could be employed. The use of less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) is often preferred over highly toxic alkali metal cyanides. rsc.org The presence of a free phenol (B47542) group can sometimes pose a challenge, but successful cyanations on phenol-containing substrates have been reported. nih.gov

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Typical Temp. | Key Features |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | 80-120 °C | Widely used for aryl bromides. |

| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 °C | Effective for less reactive aryl chlorides. |

| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O | 75 °C | Mild conditions, suitable for phenol derivatives via imidazolylsulfonates. organic-chemistry.org |

| Pd/C | None | K₄[Fe(CN)₆] | DMF | 130 °C | Heterogeneous catalysis, ligand-free, catalyst can be recycled. organic-chemistry.org |

Selective Functionalization of the Hydroxyl Group

Once this compound is synthesized, the phenolic hydroxyl group offers a handle for further molecular diversification through various functionalization reactions.

In multi-step syntheses, it is often necessary to temporarily block the reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations, especially those involving strong bases or nucleophiles. A protecting group is a reversible derivative of the functional group. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its selective removal (deprotection).

For phenolic hydroxyl groups, a variety of protecting groups are available. Common strategies involve conversion to ethers or silyl (B83357) ethers. The selection depends on the required stability, with silyl ethers generally being more labile to acidic conditions and fluoride (B91410) ions, while benzyl (B1604629) ethers are robust but can be removed under neutral conditions via hydrogenolysis.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Methoxymethyl ether | MOM | MOM-Cl, Base (e.g., DIPEA) | Strong Acid (e.g., HCl) |

| Benzyl ether | Bn | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or H⁺ (e.g., AcOH) |

| Acetyl | Ac | Ac₂O or AcCl, Pyridine (B92270) | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl) |

Direct functionalization of the hydroxyl group is a straightforward method to produce derivatives. These reactions are typically performed by treating the phenol with an electrophile in the presence of a base.

Alkylation (Ether Formation): This is commonly achieved via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like potassium carbonate or sodium hydride, acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide).

Acylation (Ester Formation): Phenolic esters are readily formed by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is generally fast and high-yielding.

A potential side reaction in phenol alkylation is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although O-alkylation is typically favored under standard conditions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key considerations in a greener synthesis include:

Use of Safer Reagents: A primary concern in cyanation reactions is the high toxicity of cyanide sources. The development of methods using less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) or acetone (B3395972) cyanohydrin is a significant step forward. acs.orgnsf.govrsc.orgorganic-chemistry.org These reagents are more stable and safer to handle than sodium or potassium cyanide.

Catalysis over Stoichiometric Reagents: Palladium-catalyzed methods are inherently greener than stoichiometric reactions like the classical Rosenmund-von Braun reaction. Catalytic processes reduce the generation of metallic waste and often allow for milder reaction conditions, saving energy. researchgate.net The use of heterogeneous catalysts like Pd/C further simplifies product purification and allows for catalyst recycling. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic cross-coupling reactions generally have a higher atom economy compared to substitution reactions that use stoichiometric reagents or multi-step processes involving protecting groups.

Safer Solvents: Many traditional organic reactions utilize hazardous solvents. Modern protocols increasingly favor the use of greener solvents. For instance, some palladium-catalyzed cyanations can be performed in solvent systems containing water, such as t-BuOH/H₂O or MeCN/H₂O, which reduces the reliance on volatile and often toxic organic solvents like DMF. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also more environmentally benign.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds (VOCs) that are often hazardous and environmentally damaging. nih.gov These reactions can be promoted by various means, including mechanical grinding (mechanochemistry), microwave irradiation, or simply heating the neat reactants. wjpmr.commdpi.com

For the synthesis of this compound, a solvent-free approach could be envisioned for several key steps. For instance, the esterification of a hypothetical precursor, 5-cyano-4-hydroxy-2-methylbenzoic acid, with ethanol could potentially be carried out under solvent-free conditions. This could involve grinding the solid carboxylic acid with a solid acid catalyst and an excess of ethanol, which acts as both a reactant and a reagent. The reaction could be driven to completion by the removal of water, a common byproduct of esterification.

Mechanochemical synthesis, in particular, offers a promising avenue for the solvent-free construction of the target molecule's precursors. epa.gov For example, the cyanation of a suitably substituted aryl halide or sulfonate could be achieved by ball-milling with a cyanide source, such as copper(I) cyanide, in the absence of a solvent. This method often leads to shorter reaction times, higher yields, and simplified work-up procedures compared to traditional solution-phase reactions.

The following table illustrates a hypothetical solvent-free esterification reaction for a precursor to the target compound, highlighting the potential advantages of this approach.

| Parameter | Conventional Solvent-Based Esterification | Hypothetical Solvent-Free Esterification |

| Solvent | Toluene, Dichloromethane, etc. | None (Ethanol as reactant) |

| Catalyst | Sulfuric acid (liquid, corrosive) | Solid acid catalyst (e.g., Amberlyst-15) |

| Temperature | Reflux temperature of the solvent | 60-80 °C (or microwave irradiation) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Work-up | Aqueous work-up, extraction | Simple filtration of the catalyst |

| Waste | Organic solvent waste, acidic aqueous waste | Minimal waste |

While experimental data for the solvent-free synthesis of this compound is not currently available, the principles of solvent-free chemistry provide a strong foundation for the development of such a process.

Catalytic Approaches and Reusability

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates and selectivities, often under milder conditions than stoichiometric reactions. mdpi.com Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key goal in sustainable synthesis. mdpi.com

In the context of synthesizing this compound, catalytic methods can be applied to several transformations. The esterification of the corresponding carboxylic acid is a prime example, where solid acid catalysts like ion-exchange resins or zeolites can replace corrosive mineral acids. mdpi.com These heterogeneous catalysts can be easily filtered off after the reaction and reused multiple times, reducing waste and simplifying the purification process.

For the introduction of the cyano group, transition-metal-catalyzed cyanation reactions are well-established. Palladium or copper catalysts are commonly employed for the cyanation of aryl halides or triflates. The use of a heterogeneous catalyst, such as a supported palladium catalyst, would be advantageous for catalyst recovery and reuse.

A relevant example from the literature, although for a different but structurally related molecule, is the synthesis of ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate using a reusable tetragonal nano-zirconia (t-ZrO2) catalyst. rsc.org The reaction of benzaldehyde, malononitrile, ethyl acetoacetate, and aniline proceeded in an ethanol-water mixture under reflux, with the t-ZrO2 catalyst being easily separated by filtration and reused for several cycles without significant loss of activity. rsc.org This demonstrates the potential of employing reusable solid catalysts for the synthesis of complex substituted aromatics.

The table below outlines potential catalytic approaches for key steps in the synthesis of this compound and highlights the reusability of the catalysts.

| Reaction Step | Catalyst | Catalyst Type | Reusability |

| Esterification | Solid Acid (e.g., Amberlyst-15, Zeolite) | Heterogeneous | High |

| Cyanation | Pd on Carbon, Cu-based catalysts | Heterogeneous | Moderate to High |

| Hydroxylation | Transition Metal Oxides | Heterogeneous | Moderate to High |

The development of highly active, selective, and reusable catalysts is a critical area of research for the sustainable synthesis of fine chemicals like this compound.

Atom Economy and Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A high atom economy is a key tenet of green chemistry, as it signifies a reduction in the generation of waste. nih.gov

To maximize the atom economy in the synthesis of this compound, reactions should be chosen that proceed with minimal or no byproducts. Addition and rearrangement reactions are inherently 100% atom economical. For instance, if a synthetic route involves a rearrangement to create the desired substitution pattern, it would be highly efficient from an atom economy perspective. primescholars.com

In contrast, substitution and elimination reactions often have lower atom economies due to the formation of leaving groups and other byproducts. For example, in a classical Sandmeyer reaction for introducing a cyano group from a diazonium salt, significant amounts of byproducts are generated, leading to a low atom economy.

The calculation of atom economy for a hypothetical synthesis of this compound would involve summing the molecular weights of all reactants and dividing the molecular weight of the product by this sum, then multiplying by 100.

Hypothetical Atom Economy Calculation:

Let's consider a hypothetical final step: the esterification of 5-cyano-4-hydroxy-2-methylbenzoic acid with ethanol.

Reactants: 5-cyano-4-hydroxy-2-methylbenzoic acid (C9H7NO3, MW: 177.16 g/mol ) + Ethanol (C2H6O, MW: 46.07 g/mol )

Product: this compound (C11H11NO3, MW: 205.21 g/mol )

Byproduct: Water (H2O, MW: 18.02 g/mol )

Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100 Atom Economy (%) = (205.21 / (177.16 + 46.07)) x 100 ≈ 91.9%

Elucidation of Reaction Mechanisms and Kinetic Studies Involving Ethyl 5 Cyano 4 Hydroxy 2 Methylbenzoate

Mechanistic Pathways of Esterification and Transesterification Reactions

Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol. chemicalbook.com The formation of the ethyl ester in Ethyl 5-cyano-4-hydroxy-2-methylbenzoate from its corresponding carboxylic acid, 5-cyano-4-hydroxy-2-methylbenzoic acid, and ethanol (B145695) can be achieved through several catalytic methods.

The most common method for synthesizing esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification, which utilizes an acid catalyst. chemicalbook.comyoutube.com This reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This can be done by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. chemicalbook.comtcu.edu

The mechanism proceeds through the following steps: libretexts.orgucalgary.ca

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. ncert.nic.in

Proton Transfer: A proton is transferred from the oxonium ion (the part that was formerly the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

This entire process is reversible, and the reverse reaction is known as acid-catalyzed ester hydrolysis. chemistrysteps.com

Base-catalyzed esterification is less common for simple carboxylic acids but is relevant for phenols. Direct esterification of phenols with carboxylic acids is generally inefficient. However, phenols can be readily esterified by reacting them with more reactive acid derivatives like acid chlorides or anhydrides. youtube.com In the context of this compound, the phenolic hydroxyl group could be esterified via this pathway. The mechanism involves first treating the phenol (B47542) with a base (like NaOH) to form a phenoxide ion. youtube.com This anion is a much stronger nucleophile than the neutral phenol and readily attacks the electrophilic carbon of the acid chloride.

The reverse reaction, base-catalyzed hydrolysis (saponification), is a very common and effective way to cleave esters. ucalgary.ca The mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion (from a base like NaOH) attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the alkoxide ion (ethoxide, in this case) is eliminated.

Acid-Base Reaction: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol. This final, irreversible acid-base step drives the reaction to completion. ucalgary.cachemistrysteps.com

Various metal catalysts, particularly Lewis acids, can be employed to facilitate esterification and transesterification reactions, often under milder conditions than traditional acid catalysis. Solid acid catalysts are advantageous as they are often recoverable and reusable. researchgate.net For instance, zirconium-based solid acids have been shown to be effective catalysts for the esterification of various benzoic acids with methanol. researchgate.netresearchgate.net

The general mechanism for Lewis acid catalysis involves the coordination of the metal center (e.g., Zr, Ti) to the carbonyl oxygen of the carboxylic acid. researchgate.net This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the alcohol, similar to the role of protonation in Brønsted acid catalysis.

Palladium complexes have also been used to catalyze the carbonylation of aryl halides to form esters, representing an alternative synthetic route. researchgate.net

| Catalyst System | Reactants | Cyanide Source/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Titanium/Zirconium Solid Acid (ZT10) | Benzoic Acid, Methanol | N/A | Reusable solid acid catalyst; avoids strong soluble acids. The honeycomb structure of the catalyst enhances activity. | researchgate.net |

| ZnO-supported Palladium(0) Nanoparticles | Aryl Bromides, Activated Aryl Chlorides | K₄[Fe(CN)₆] | Ligand-free process with a recyclable catalyst and a less toxic cyanide source. | organic-chemistry.orgnih.gov |

| Pd/C | Aryl Halides | K₄[Fe(CN)₆] | Practical method for cyanation of various aryl bromides and active aryl chlorides. | organic-chemistry.org |

| Ni(dppf)Cl₂ / DABAL-Me₃ | (Hetero)aryl Halides | Zn(CN)₂ | Utilizes a less expensive nickel catalyst and a soluble reductant. | organic-chemistry.org |

Detailed Mechanism of Cyano Group Introduction

The nitrile functional group is a valuable component in many organic compounds, serving as a key intermediate for synthesizing amides, amines, and carboxylic acids. nih.govacs.orgwikipedia.org The introduction of a cyano group onto an aromatic ring, a process known as cyanation, can be accomplished through several mechanistic pathways. wikipedia.org

Radical mechanisms for arene cyanation offer an alternative to traditional transition metal-catalyzed methods. One approach involves the photochemical generation of cyano radicals. For example, the photolysis of cyanogen (B1215507) iodide produces electrophilic cyano radicals that can attack aromatic compounds. rsc.org Studies on monosubstituted benzenes indicated that the cyano radical preferentially attacks electron-rich positions, suggesting it has a slight electrophilic character. rsc.org

More recently, photoredox catalysis has emerged as a powerful tool for C-O or C-H bond functionalization. acs.orgnsf.gov In a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), a highly oxidizing photoredox catalyst can abstract an electron from an alkoxy arene, forming a cation radical. acs.org This highly reactive intermediate can then be attacked by a nucleophilic cyanide source, such as acetone (B3395972) cyanohydrin. This method allows for the selective ipso-cyanation (replacement of the alkoxy group) under mild conditions, avoiding the need for pre-functionalized aryl halides. acs.orgnsf.gov

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for introducing a cyano group onto an aryl ring. wikipedia.orgnih.gov These reactions typically couple an aryl halide or triflate with a cyanide source. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle: wikipedia.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This forms an arylpalladium(II) complex (Ar-Pd(II)-X).

Ligand Exchange/Transmetalation: The halide ligand on the palladium complex is replaced by a cyano group from the cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]). nih.govnih.gov

Reductive Elimination: The aryl and cyano groups on the palladium center couple and are eliminated from the complex, forming the final aryl nitrile product (Ar-CN). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

A significant challenge in these reactions is catalyst deactivation by excess cyanide, which can poison the palladium intermediates. nih.gov Strategies to overcome this include using less soluble cyanide salts like Zn(CN)₂ or employing specific ligands that stabilize the palladium catalyst. nih.govnih.gov

| Catalyst/Ligand | Cyanide Source | Substrate Scope | Key Features/Conditions | Reference |

|---|---|---|---|---|

| Palladacycle Precatalyst / t-BuXPhos | Zn(CN)₂ | (Hetero)aryl Halides & Triflates | Mild conditions (rt to 40°C) in aqueous media, low catalyst loading. | nih.govacs.org |

| Pd₂(dba)₃ / Ligand | N–CN reagent | Aryl Bromides, Iodides, Triflates | Reductant-free approach with wide functional group tolerance. | rsc.org |

| Pd/C / CM-phos | NaCN | Aryl Chlorides | Efficient cyanation of challenging aryl chlorides at 70°C. | organic-chemistry.org |

| P–O bidentate Pd complex | K₄[Fe(CN)₆]·3H₂O | Aryl Bromides & Chlorides | Effective for various aryl halides; activating groups improve yields. | nih.gov |

Reaction Kinetics and Rate Determining Steps

The rate of chemical reactions is significantly influenced by the concentration of reactants and the temperature at which the reaction is carried out. Generally, an increase in the concentration of reactants leads to a higher reaction rate due to a greater frequency of molecular collisions. libretexts.org Similarly, a rise in temperature typically increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. libretexts.orglibretexts.org

Table 1: Effect of Temperature on the Rate Constant for Alkaline Hydrolysis of Selected Substituted Phenyl Benzoates in 2.25 M aqueous n-Bu₄NBr

| Substituent (X) in C₆H₅CO₂C₆H₄–X | Temperature (°C) | k₂ (M⁻¹ s⁻¹) |

|---|---|---|

| H | 15 | 0.00345 |

| 25 | 0.00841 | |

| 40 | 0.0303 | |

| 50 | 0.0696 | |

| 3-Cl | 15 | 0.0335 |

| 25 | 0.0763 | |

| 40 | 0.246 | |

| 50 | 0.528 | |

| 4-NO₂ | 15 | 0.597 |

| 25 | 1.31 | |

| 40 | 3.89 | |

| 50 | 7.67 | |

| 2-CH₃ | 15 | 0.000358 |

| 25 | 0.000977 | |

| 40 | 0.00388 |

This table is generated based on data for analogous compounds to illustrate the principle of temperature dependency, as specific data for this compound was not found in the search results. Data adapted from a study on substituted phenyl benzoates. rsc.org

The data clearly indicates that for all substituents, the rate constant increases with temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant to the activation energy and the frequency factor. researchgate.netdergipark.org.tr The substituents on the phenyl ring also play a crucial role, with electron-withdrawing groups like nitro (NO₂) significantly increasing the reaction rate compared to electron-donating groups like methyl (CH₃). rsc.org This is due to the stabilization of the negative charge in the transition state of the hydrolysis reaction.

Catalysts and additives can profoundly alter the rate of a chemical reaction without being consumed in the process. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. cibtech.org Additives can influence the reaction environment, such as solvent polarity, which can in turn affect the reaction kinetics. researchgate.net

In the context of synthesizing benzoate esters, acid catalysts are commonly employed. For example, the synthesis of ethyl benzoate from benzoic acid and ethanol is typically catalyzed by a strong acid like sulfuric acid. chemicalbook.com The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.

Recent research has explored various catalysts to improve the efficiency and environmental footprint of esterification reactions. For instance, expandable graphite (B72142) has been used as a catalyst for the synthesis of ethyl benzoate under microwave heating, demonstrating higher catalytic activity compared to traditional sulfuric acid. cibtech.org The use of solid acid catalysts can also simplify the purification process.

The presence of additives, such as salts, can also influence reaction kinetics by altering the properties of the solvent. Studies on the alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous solutions containing tetrabutylammonium (B224687) bromide (Bu₄NBr) have shown that the polar effects of substituents become more pronounced as the concentration of the salt increases. researchgate.net This is attributed to the change in the solvating power of the medium.

Table 2: Influence of Catalyst on Ethyl Benzoate Yield

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Expandable Graphite (EG) | 1.5 | 80.1 |

This table illustrates the comparative influence of different catalysts on the yield of a related compound, ethyl benzoate. cibtech.org

Transition State Analysis and Reaction Energetics

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. youtube.comopenstax.org The study of transition states and the energy changes associated with them is fundamental to understanding reaction mechanisms and predicting reaction outcomes.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and calculating the structures and energies of transition states. mit.edu These calculations can provide detailed insights into the reaction pathway and the height of the energy barrier (activation energy) that must be overcome for the reaction to proceed. ims.ac.jpsciencedaily.com

While specific computational studies on this compound were not found, the principles can be understood from studies on related aromatic systems. For electrophilic aromatic substitution reactions, for example, computational models can predict the preferred site of substitution by calculating the relative stabilities of the intermediate sigma-complexes. acs.orgfigshare.com The energy of the transition state leading to these intermediates determines the regioselectivity of the reaction. nih.govnih.gov

For a hypothetical reaction involving this compound, such as electrophilic nitration, computational methods could be used to model the approach of the nitronium ion (NO₂⁺) to the aromatic ring. The calculations would aim to locate the transition state structures for attack at different positions on the ring and determine their relative energies. The position with the lowest energy transition state would be the predicted major product. The accuracy of these predictions can be highly dependent on the level of theory and the inclusion of solvent effects. nih.gov

Table 3: Hypothetical Calculated Reaction Barriers for Electrophilic Nitration

| Position of Attack | Calculated Activation Energy (kcal/mol) |

|---|---|

| Ortho to Hydroxyl | Data not available |

This table is a template to illustrate the type of data that would be generated from computational studies. Specific values for this compound are not available in the provided search results.

Direct experimental observation of transition states is extremely challenging due to their fleeting nature. mit.edu However, their existence and properties can be inferred from kinetic experiments. For instance, kinetic isotope effects, where an atom in a reactant is replaced by one of its isotopes, can provide information about bond breaking and formation in the transition state.

In the context of this compound, a combination of kinetic studies under various conditions and computational modeling would be necessary to fully elucidate the transition states and energetics of its reactions.

Chemical Reactivity and Derivatization Strategies for Ethyl 5 Cyano 4 Hydroxy 2 Methylbenzoate

Transformations of the Ester Functionality

The ethyl ester group is a key site for modification, enabling the synthesis of carboxylic acids, alternative esters, alcohols, and aldehydes.

The ethyl ester of Ethyl 5-cyano-4-hydroxy-2-methylbenzoate can be readily hydrolyzed to the corresponding carboxylic acid, 5-cyano-4-hydroxy-2-methylbenzoic acid. This transformation can be achieved under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : Treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, also yields the carboxylic acid. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. chemistrysteps.com This process initially forms the carboxylate salt, which is then protonated during the acidification step to yield the final carboxylic acid. libretexts.org

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | Dilute HCl or H₂SO₄, H₂O, Heat | - | 5-cyano-4-hydroxy-2-methylbenzoic acid |

| Basic | 1. NaOH or KOH, H₂O, Heat2. H₃O⁺ | Sodium or Potassium 5-cyano-4-hydroxy-2-methylbenzoate | 5-cyano-4-hydroxy-2-methylbenzoic acid |

Transesterification is a valuable method for converting the ethyl ester into other alkyl esters, thereby creating a library of analogues. This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the new alcohol is typically used in large excess, or the ethanol (B145695) by-product is removed as it forms.

| Catalyst | Reactant | Product Example |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |

| Base (e.g., NaOCH₃) | Isopropanol | Isopropyl 5-cyano-4-hydroxy-2-methylbenzoate |

| Acid or Base | Benzyl (B1604629) alcohol | Benzyl 5-cyano-4-hydroxy-2-methylbenzoate |

The ester functionality can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to Alcohol : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (5-cyano-4-hydroxy-2-methylphenyl)methanol. libretexts.org This reaction typically requires an anhydrous ether solvent and is followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.org

Reduction to Aldehyde : The partial reduction of the ester to an aldehyde, 5-cyano-4-hydroxy-2-methylbenzaldehyde, is more challenging. It can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. chemistrysteps.comlibretexts.org The reaction proceeds via a stable intermediate that is hydrolyzed to the aldehyde during the workup. chemistrysteps.com

| Target Product | Reagent | Solvent | Final Product |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether (e.g., THF, Diethyl ether) | (5-cyano-4-hydroxy-2-methylphenyl)methanol |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane at low temp (e.g., -78 °C) | 5-cyano-4-hydroxy-2-methylbenzaldehyde |

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into amides, carboxylic acids, or amines. thieme-connect.de

The hydrolysis of the cyano group can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. oup.com This transformation proceeds sequentially, with the carboxamide being an intermediate in the formation of the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with a strong acid in the presence of water first produces a primary amide (4-ethoxycarbonyl-2-hydroxy-5-methylbenzamide). chemistrysteps.com Prolonged heating under more vigorous conditions will lead to further hydrolysis of the amide to the corresponding carboxylic acid, resulting in 4-ethoxycarbonyl-2-hydroxy-5-methylbenzoic acid. libretexts.org

Base-Catalyzed Hydrolysis : Reaction with aqueous hydroxide solutions, often with hydrogen peroxide as a co-reagent, can also effect the hydrolysis. thieme-connect.de Similar to acid hydrolysis, the reaction can often be stopped at the amide stage with careful control of conditions, while more forcing conditions will produce the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic (Partial) | H₂SO₄ (conc.), H₂O, controlled heat | 4-ethoxycarbonyl-2-hydroxy-5-methylbenzamide | - |

| Acidic (Complete) | Dilute HCl or H₂SO₄, H₂O, prolonged heat | 4-ethoxycarbonyl-2-hydroxy-5-methylbenzamide | 4-ethoxycarbonyl-2-hydroxy-5-methylbenzoic acid |

| Basic (Partial) | NaOH, H₂O₂, controlled temp | 4-ethoxycarbonyl-2-hydroxy-5-methylbenzamide | - |

| Basic (Complete) | NaOH, H₂O, prolonged heat | Sodium 4-ethoxycarbonyl-2-hydroxy-5-methylbenzoate | 4-ethoxycarbonyl-2-hydroxy-5-methylbenzoic acid |

The cyano group can be reduced to a primary amine (aminomethyl group), yielding Ethyl 5-(aminomethyl)-4-hydroxy-2-methylbenzoate. This transformation is a fundamental route for introducing a basic, nucleophilic amine functionality into the molecule.

Catalytic Hydrogenation : This is a common and often selective method for nitrile reduction. researchgate.net Reagents such as Raney nickel (Raney Ni), palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere can be used. researchgate.net Catalytic hydrogenation is often favored as it can be selective for the nitrile group in the presence of an ester. researchgate.net

Chemical Reduction : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will also effectively reduce the nitrile to a primary amine. libretexts.orggoogle.com However, LiAlH₄ will also reduce the ester group simultaneously. Therefore, if only the nitrile is to be reduced, catalytic hydrogenation or other selective methods are preferred. researchgate.net

| Method | Reagents | Selectivity | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Generally selective for nitrile over ester | Ethyl 5-(aminomethyl)-4-hydroxy-2-methylbenzoate |

| Chemical Reduction | 1. LiAlH₄2. H₂O | Reduces both nitrile and ester | (5-(aminomethyl)-4-hydroxy-2-methylphenyl)methanol |

| Transfer Hydrogenation | Formic acid, Triethylamine, Pd/C | Selective for nitrile over ester | Ethyl 5-(aminomethyl)-4-hydroxy-2-methylbenzoate researchgate.net |

Nucleophilic Addition Reactions to the Nitrile

The cyano group (C≡N) in this compound is a key site for nucleophilic attack due to the polarity of the carbon-nitrogen triple bond. A variety of nucleophiles can add to the electrophilic carbon atom, leading to a diverse range of functional group transformations.

Common nucleophilic addition reactions at the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide, which upon further reaction, can be converted to the corresponding carboxylic acid. This two-step transformation allows for the selective synthesis of either the amide or the carboxylic acid derivative.

Reduction: The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via two successive nucleophilic additions of a hydride ion. Milder reducing agents can sometimes be employed to yield an aldehyde, though this is less common.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation.

Table 1: Potential Nucleophilic Addition Reactions at the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Organometallic Addition | 1. R-MgX (Grignard) 2. H₃O⁺ | Ketone |

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. acs.orgnih.gov Tetrazoles are important heterocyclic compounds with applications in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires elevated temperatures. acs.org The mechanism can be viewed as a formal [3+2] cycloaddition, though studies suggest it may proceed through a stepwise pathway involving nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.orgnih.gov The activation barrier for this reaction is influenced by the electronic nature of the nitrile; electron-withdrawing groups on the aromatic ring can lower the barrier and facilitate the reaction. acs.orgnih.gov The presence of catalysts, such as zinc(II) or copper(II) salts, can significantly accelerate the formation of the tetrazole ring by coordinating to the nitrile and activating it for nucleophilic attack. researchgate.netresearchgate.net

Table 2: General Conditions for Tetrazole Formation**

| Reagent(s) | Catalyst (Optional) | General Conditions | Product |

| Sodium Azide (NaN₃) | Zinc(II) chloride (ZnCl₂) or Triethylammonium chloride | High temperature (e.g., 100-150 °C) in a suitable solvent (e.g., DMF, NMP) | 5-substituted-1H-tetrazole derivative |

Reactivity of the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl (-OH) group is a versatile handle for derivatization through etherification and esterification reactions.

Etherification: Phenolic ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This method involves deprotonating the phenol (B47542) with a strong base (like sodium hydroxide) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.org This is a high-yielding method, particularly with primary alkyl halides. wikipedia.orgtandfonline.commdpi.comorganic-chemistry.org

Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids. chemguide.co.uk Therefore, esterification is typically achieved using more reactive acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., ethanoyl chloride). chemguide.co.uklibretexts.orgchemguide.co.uk These reactions are often carried out in the presence of a base or with prior conversion of the phenol to its more reactive phenoxide form. chemguide.co.uklibretexts.org

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Etherification (Williamson) | 1. NaOH 2. R-X (Alkyl Halide) | Phenolic Ether |

| Esterification | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | Phenolic Ester |

Hydrogen Bonding Networks and Intramolecular Interactions

The spatial arrangement of the functional groups in this compound allows for significant intramolecular interactions. Specifically, a strong intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the adjacent ethyl ester group. This type of interaction is well-documented in analogous structures like salicylic (B10762653) acid and its derivatives. researchgate.netnih.govnih.govresearchgate.net

This intramolecular hydrogen bond forms a stable six-membered quasi-ring, which can influence the molecule's conformation, physical properties (like acidity and boiling point), and chemical reactivity. researchgate.net The formation of such a bond can decrease the acidity of the phenolic proton compared to a similar phenol where this interaction is not possible. In addition to this intramolecular interaction, the hydroxyl group and the ester and nitrile functionalities can act as hydrogen bond donors and acceptors, respectively, allowing for the formation of intermolecular hydrogen bonding networks with solvent molecules or in the solid state.

Tautomerism Studies

The phenolic structure of this compound can be considered the "enol" form of a keto-enol tautomeric system. quora.commasterorganicchemistry.comlibretexts.orglibretexts.orgresearchgate.net The corresponding "keto" tautomer would be a cyclohexadienone derivative.

For most simple phenols, the equilibrium lies overwhelmingly in favor of the enol (phenolic) form. quora.comlibretexts.org This is due to the large stabilization energy gained from maintaining the aromaticity of the benzene (B151609) ring. quora.com The loss of this aromaticity in the keto form is energetically highly unfavorable. While factors like substitution and hydrogen bonding can influence the keto-enol equilibrium, for this compound, the phenolic form is expected to be essentially the exclusive tautomer present under normal conditions. masterorganicchemistry.comlibretexts.org

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its four substituents. fiveable.meucalgary.ca Each group exerts an activating or deactivating effect and directs incoming electrophiles to specific positions. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com

-OH (Hydroxyl): A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect. libretexts.orguomustansiriyah.edu.iq

-CH₃ (Methyl): A weakly activating, ortho, para-directing group via an inductive electron-donating effect.

-COOEt (Ethyl Ester): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

-CN (Cyano): A deactivating, meta-directing group, also through electron-withdrawing inductive and resonance effects. uomustansiriyah.edu.iqlibretexts.org

The position of further electrophilic substitution will be a complex outcome of these competing influences. The powerful activating effect of the -OH group will likely dominate, directing an incoming electrophile to the positions ortho or para to it. The position ortho to the hydroxyl group (and meta to the cyano) is the most likely site for substitution, as it is activated by the hydroxyl and methyl groups while being only meta to the deactivating groups.

Conversely, nucleophilic aromatic substitution (SₙAr) is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups and a good leaving group (like a halide). masterorganicchemistry.comwikipedia.orgbyjus.com While the ring in this compound is made electron-poor by the -CN and -COOEt groups, it lacks a conventional leaving group. Therefore, SₙAr is generally unlikely unless under forcing conditions or if one of the existing groups is modified to become a better leaving group. byjus.comreddit.com

Table 4: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |

| -OH | C4 | Resonance Donor, Inductive Withdrawer | Activating | Ortho, Para |

| -CH₃ | C2 | Inductive Donor | Activating | Ortho, Para |

| -COOEt | C1 | Resonance/Inductive Withdrawer | Deactivating | Meta |

| -CN | C5 | Resonance/Inductive Withdrawer | Deactivating | Meta |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of such reactions on this compound is determined by the directing effects of its substituents. The powerful activating and ortho-, para-directing hydroxyl group, along with the weakly activating ortho-, para-directing methyl group, are opposed by the deactivating and meta-directing cyano and ethyl carboxylate groups.

In this specific substitution pattern, the hydroxyl group at C-4 and the methyl group at C-2 strongly activate the ring towards electrophilic attack. The hydroxyl group is a particularly potent activating group, significantly increasing the electron density of the aromatic ring, especially at the positions ortho and para to it. docbrown.infolibretexts.org The methyl group also contributes to this activation via a positive inductive effect. Conversely, the cyano group at C-5 and the ethyl carboxylate group at C-1 are strong deactivating groups due to their electron-withdrawing nature, reducing the ring's nucleophilicity. libretexts.org

Considering the positions on the benzene ring, the potential sites for electrophilic attack are C-3 and C-6. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C-4 | Activating | Ortho, Para |

| -CH3 | C-2 | Activating | Ortho, Para |

| -CN | C-5 | Deactivating | Meta |

| -COOEt | C-1 | Deactivating | Meta |

The position C-3 is ortho to the strongly activating hydroxyl group and the weakly activating methyl group. It is also meta to the deactivating cyano group. The position C-6 is ortho to the deactivating cyano group and meta to both the activating hydroxyl and methyl groups, as well as the deactivating ester group. Therefore, electrophilic substitution is strongly favored at the C-3 position, which is activated by two ortho-, para-directing groups and only deactivated by a meta-directing group from a more distant position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For instance, nitration would be expected to yield primarily ethyl 5-cyano-4-hydroxy-3-nitro-2-methylbenzoate.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, circumventing the limitations of classical electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the primary candidate for a directing group is the hydroxyl group. After deprotonation with a strong base to form the corresponding phenoxide, the resulting oxyanion can act as a potent DMG. harvard.eduuvm.edu The coordination of the lithium cation to the oxygen atom would direct the deprotonation to one of the ortho positions, C-3 or C-5.

However, the position C-5 is already substituted with a cyano group. Therefore, the deprotonation would be directed exclusively to the C-3 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position.

It is important to note that the ethyl carboxylate group can also potentially act as a DMG. However, the directing ability of the hydroxyl group (as a phenoxide) is generally stronger. organic-chemistry.org Furthermore, the ester functionality is susceptible to nucleophilic attack by the organolithium reagent, which could lead to side reactions. Therefore, protection of the ester group or careful control of reaction conditions might be necessary.

A plausible reaction sequence for a DoM strategy would involve:

Deprotonation of the hydroxyl group with a suitable base.

Treatment with an organolithium reagent (e.g., n-butyllithium) to effect ortho-lithiation at C-3.

Quenching the resulting aryllithium intermediate with an electrophile (e.g., an aldehyde, ketone, or alkyl halide).

This approach offers a highly regioselective route to 3-substituted derivatives of this compound that might be difficult to access through other methods.

Oxidative Coupling Reactions

Oxidative coupling of phenols is a biomimetic reaction that allows for the formation of C-C or C-O bonds, leading to the synthesis of biphenyls, polyphenols, and other complex structures. wikipedia.orgnih.goviupac.org The reaction typically proceeds via the formation of a phenoxy radical intermediate, which can then couple with another phenol or phenoxy radical.

For this compound, the phenolic hydroxyl group makes it a suitable substrate for oxidative coupling reactions. The regioselectivity of the coupling is influenced by both electronic and steric factors. The positions available for coupling are ortho and para to the hydroxyl group. In this case, the para position (C-1) is blocked by the ethyl carboxylate group. The ortho positions are C-3 and C-5, with C-5 being substituted by a cyano group. This leaves C-3 as the primary site for C-C bond formation.

The reaction can be catalyzed by a variety of metal complexes or reagents. The choice of catalyst can significantly influence the outcome, favoring either homo-coupling (dimerization of the starting phenol) or cross-coupling with another phenolic partner. nih.gov

A potential oxidative homo-coupling of this compound would lead to a symmetrical biphenyl (B1667301) derivative linked at the C-3 positions. The reaction conditions would need to be carefully optimized to avoid side reactions, such as over-oxidation to quinone-type species. wikipedia.org

| Reaction Type | Reagents/Conditions | Expected Major Product |

| Nitration (EAS) | HNO3, H2SO4 | Ethyl 5-cyano-4-hydroxy-3-nitro-2-methylbenzoate |

| Bromination (EAS) | Br2, FeBr3 | Ethyl 3-bromo-5-cyano-4-hydroxy-2-methylbenzoate |

| Directed Ortho-Metalation | 1. Base 2. n-BuLi 3. Electrophile (E) | Ethyl 5-cyano-3-E-4-hydroxy-2-methylbenzoate |

| Oxidative Homo-coupling | Oxidant (e.g., Fe(III) salt) | Diethyl 5,5'-dicyano-4,4'-dihydroxy-2,2'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 5 Cyano 4 Hydroxy 2 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like Ethyl 5-cyano-4-hydroxy-2-methylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to probe its stereochemical and conformational properties.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Long-Range Coupling

To establish the covalent framework of this compound, a suite of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For instance, the quartet of the ethyl group's methylene (B1212753) protons would show a correlation to the triplet of its methyl protons. Similarly, any through-bond couplings between aromatic protons would be identified.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon atom signals based on the assignments of their attached protons. For example, the methylene and methyl carbons of the ethyl group would be unambiguously identified.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular structure. For this compound, HMBC would show correlations from the aromatic protons to the cyano carbon and the carbonyl carbon of the ester group, confirming their positions on the benzene (B151609) ring. Correlations from the methyl protons on the ring to the adjacent aromatic carbons would further solidify the substitution pattern.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar substituted benzoates. researchgate.netucalgary.cachemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.0 | 115 - 140 |

| Hydroxyl-H | 5.0 - 6.0 | - |

| Methylene-CH₂ (Ethyl) | ~4.4 | ~61 |

| Methyl-CH₃ (Ethyl) | ~1.4 | ~14 |

| Methyl-CH₃ (Ring) | ~2.5 | ~20 |

| Carbonyl-C=O | - | ~167 |

| Cyano-C≡N | - | ~118 |

NOESY/ROESY for Proximity and Solution Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key techniques for determining the spatial proximity of atoms, which is crucial for understanding the molecule's conformation in solution. nih.gov

NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. For this compound, NOESY or ROESY would be used to determine the preferred orientation of the ethyl ester group relative to the benzene ring. For instance, correlations between the methylene protons of the ethyl group and the aromatic proton on the adjacent carbon would indicate a specific rotational conformer being more populated in solution.

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as restricted rotation around single bonds. nih.govnih.govresearchgate.net For this compound, VT-NMR could be used to probe the rotational barrier of the ethyl ester group. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

For this compound, the following characteristic vibrational modes would be expected:

| Functional Group | Expected FTIR/Raman Frequency (cm⁻¹) | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks. |

| C-H stretch (aliphatic) | 2850 - 3000 | From the ethyl and methyl groups. |

| C≡N stretch (cyano) | 2220 - 2260 | A sharp and characteristic band. researchgate.netbldpharm.comvaia.com |

| C=O stretch (ester) | 1700 - 1730 | Strong absorption, position can be influenced by conjugation and hydrogen bonding. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands. |

| C-O stretch (ester) | 1100 - 1300 | Strong absorptions. |

Characterization of Hydrogen Bonding and Tautomeric Forms

The presence of a hydroxyl group and a cyano group in this compound makes it a candidate for both intramolecular and intermolecular hydrogen bonding. The position and shape of the O-H stretching band in the FTIR spectrum would be highly informative. A broad band would suggest strong intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C=O and C≡N stretching frequencies can also be affected by hydrogen bonding, typically shifting to lower wavenumbers. scielo.br

While less common for this specific structure, vibrational spectroscopy could also be used to investigate the presence of any tautomeric forms in equilibrium, as different tautomers would exhibit distinct vibrational spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the substituted benzene ring. The presence of the hydroxyl, cyano, and ester groups, all of which are auxochromes or chromophores, will influence the position and intensity of these absorption bands. Substituted phenols and benzoic acid derivatives typically exhibit absorption maxima in the UV region. nih.govfoodb.ca

Fluorescence spectroscopy would reveal whether the molecule is emissive upon excitation. The fluorescence quantum yield and lifetime are important photophysical parameters that could be determined. The emission properties would be sensitive to the substitution pattern and the solvent environment. The presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (cyano, ester) groups on the aromatic ring could lead to interesting charge-transfer characteristics in the excited state, potentially resulting in solvatochromic effects where the emission wavelength changes with solvent polarity. nih.gov

A hypothetical table of photophysical properties is provided below, based on data for similar aromatic compounds.

| Property | Expected Value/Observation |

| Absorption Maximum (λ_abs) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 - 450 nm (if fluorescent) |

| Fluorescence Quantum Yield (Φ_f) | Variable, dependent on structure and solvent |

| Stokes Shift | Expected to be significant if charge transfer occurs |

Solvatochromism and pH Effects on Electronic Transitions

The electronic absorption properties of aromatic compounds like this compound are highly sensitive to the surrounding solvent environment and the pH of the solution. These changes, observable through UV-Visible spectroscopy, provide critical insights into the molecule's electronic structure and interactions.

pH Effects: The most significant spectral changes for this molecule are anticipated with variations in pH due to the presence of an acidic phenolic hydroxyl (-OH) group.

In acidic to neutral media (pH < 7): The hydroxyl group remains protonated. The UV-Vis spectrum is expected to show absorption bands characteristic of the neutral molecule, where the lone pairs on the oxygen have a moderate conjugative interaction with the benzene ring's π-system.

In basic media (pH > 8): The phenolic proton is removed, forming a negatively charged phenoxide ion. This deprotonation dramatically increases the electron-donating ability of the oxygen. The enhanced conjugation of the resulting lone pairs with the aromatic π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to a bathochromic shift (red shift) to a longer wavelength and a hyperchromic effect (an increase in molar absorptivity, ε). youtube.com This phenomenon is a hallmark of phenols and substituted phenols. youtube.com

The cyano (-CN) and ester (-COOEt) groups, being electron-withdrawing, will also influence the precise position of the absorption maxima (λmax) by modifying the electron distribution within the aromatic ring.

Expected UV-Vis Absorption Behavior with pH Change

| Condition | Dominant Species | Expected λmax Shift | Expected Intensity Change | Rationale |

|---|---|---|---|---|

| Acidic/Neutral pH | Protonated (Phenol) | Shorter Wavelength | Lower | Moderate conjugation of -OH with the aromatic ring. |

Solvatochromism: Solvatochromism describes the shift in the position of absorption bands due to the polarity of the solvent. While specific data for the title compound is not available, the behavior of structurally similar fluorescent probes can provide a model. researchgate.net For this compound, an increase in solvent polarity is expected to cause shifts in its absorption bands. The magnitude and direction of these shifts (to longer or shorter wavelengths) depend on the difference in the dipole moment between the ground and excited states of the molecule. The presence of both hydrogen bond donor (-OH) and acceptor (C=O, -CN) sites suggests that specific interactions like hydrogen bonding with protic solvents (e.g., ethanol (B145695), methanol) will also play a crucial role in determining the spectral properties. researchgate.net

Quantum Yield and Lifetime Measurements (if applicable for material science)

While this compound is not a widely characterized material, its structural motifs are highly relevant to the field of materials science, particularly for creating fluorescent molecules and organic light-emitting diodes (OLEDs). nih.govacs.org The incorporation of a cyano (-CN) group onto an aromatic fluorophore is a known strategy to significantly enhance fluorescence quantum efficiency. mdpi.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state.

Studies on other molecules have shown that introducing a cyano group can dramatically increase the quantum yield. For example, substituting a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) core with a cyano group increased its solution-state quantum yield from 0.01 to 0.49. mdpi.com This remarkable improvement is attributed to the suppression of non-radiative decay pathways, while the radiative decay rate remains relatively constant. mdpi.com Similarly, phenanthroimidazole derivatives featuring cyano groups have demonstrated high quantum yields (up to 0.90) and are effective blue emitters in OLEDs. nih.gov

Given these precedents, it is highly probable that this compound and its derivatives could exhibit useful photophysical properties. The combination of the electron-donating hydroxyl group and the electron-withdrawing cyano and ester groups creates a "push-pull" system, which can lead to strong intramolecular charge transfer (ICT) characteristics, often resulting in high fluorescence. Further research to measure the quantum yield and lifetime of this compound would be necessary to confirm its potential as a functional material for applications like fluorescent probes or OLED emitters. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (molecular formula C₁₁H₁₁NO₃), the calculated exact mass of the neutral molecule is 205.0739 g/mol . HRMS would be used to measure the mass of the molecular ion ([M]⁺• or [M+H]⁺) to within a few parts per million (ppm), confirming this composition. mdpi.com

Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns that occur when the ionized molecule breaks apart. The fragmentation of this compound is predicted to be influenced by its key functional groups: the ethyl ester, the hydroxyl group, and the cyano group.

Predicted HRMS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Description |

|---|---|---|---|

| 205.0739 | [C₁₁H₁₁NO₃]⁺• | - | Molecular Ion ([M]⁺•) |

| 177.0789 | [C₁₀H₉NO₂]⁺• | C₂H₄ (28.0313) | Loss of ethylene (B1197577) via McLafferty rearrangement from the ethyl ester group. pharmacy180.com |

| 160.0504 | [C₉H₈NO₂]⁺ | •OC₂H₅ (45.0340) | Loss of an ethoxy radical, a common fragmentation for ethyl esters, forming a stable acylium ion. pharmacy180.commassbank.eu |

| 132.0555 | [C₈H₆NO]⁺ | CO (27.9949) | Loss of carbon monoxide from the m/z 160 acylium ion. pharmacy180.com |

| 104.0449 | [C₇H₆N]⁺ | CO (27.9949) | Loss of carbon monoxide from the m/z 132 fragment. |

Mechanistic Insights from Fragmentation Patterns

The fragmentation pathways observed in mass spectrometry are not random but are governed by fundamental principles of chemical stability. The most intense peaks in a mass spectrum typically correspond to the most stable fragment ions. pharmacy180.com

Loss of an Ethoxy Radical (•OC₂H₅): This is often a dominant fragmentation pathway for ethyl benzoate (B1203000) derivatives. pharmacy180.commassbank.eu The cleavage of the C-O bond results in the formation of a highly stable benzoyl-type acylium ion (m/z 160). The positive charge is delocalized across the carbonyl group and the aromatic ring, accounting for its stability and high abundance.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a sufficiently long alkyl chain containing a γ-hydrogen. miamioh.eduyoutube.com A hydrogen atom from the ethyl group's methyl moiety is transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral ethylene molecule (C₂H₄) and the formation of a radical cation at m/z 177. pharmacy180.com

Loss of Carbon Monoxide (CO): Acylium ions, such as the fragment at m/z 160, readily lose a neutral CO molecule to form a substituted phenyl cation (m/z 132). pharmacy180.com This is a common subsequent fragmentation step for aromatic esters.

Loss of Hydrogen Cyanide (HCN): The fragmentation of benzonitrile (B105546) and its derivatives often involves the elimination of a neutral HCN molecule. nih.govrsc.org This pathway would lead to a fragment at m/z 178, although its likelihood relative to ester-driven fragmentation would depend on the ionization conditions.

The interplay of these pathways provides a detailed fingerprint of the molecule, allowing for unambiguous structural confirmation.

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on the known behavior of its constituent functional groups, a practice central to crystal engineering.

Conformational Analysis in Crystalline State

In the crystalline state, the molecule's conformation—the spatial arrangement of its atoms—will be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

Aromatic Ring: The substituted benzene ring is expected to be largely planar.

Ethyl Ester Group: The plane of the ethyl ester group (C-COO-C) will likely be twisted relative to the plane of the benzene ring. This dihedral angle is influenced by the steric hindrance from the ortho-methyl group and by crystal packing forces. In similar structures, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, the ethyl acetate (B1210297) group is inclined to the benzene ring. nih.gov

Functional Group Conformation: The hydroxyl and cyano groups will lie within the plane of the aromatic ring to maximize π-conjugation.

Intermolecular Interactions and Crystal Engineering